molecular formula C12H17N3O2S B7530747 N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide

N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide

Cat. No. B7530747
M. Wt: 267.35 g/mol
InChI Key: AAMSZUWJEPEHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide, also known as TFP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TFP belongs to the class of diazepanes, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which are involved in cell signaling and proliferation. N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has also been shown to interact with cellular receptors such as GABA and serotonin receptors, which are involved in neurotransmission and mood regulation.
Biochemical and Physiological Effects:
N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In viral infections, N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide in lab experiments is its high potency and specificity. N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide. One area of research is the development of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific signaling pathways and cellular receptors that are modulated by N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide. Additionally, the potential therapeutic applications of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored. Finally, the safety and efficacy of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide involves the reaction of 3-thiophenecarboxylic acid with N-methyl-1,4-diazepane-1-carboxamide in the presence of coupling reagents such as EDCI or DCC. The resulting product is purified using column chromatography to obtain the pure N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide compound. The synthesis of N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer research, N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infection research, N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.

properties

IUPAC Name

N-methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-13-12(17)15-5-2-4-14(6-7-15)11(16)10-3-8-18-9-10/h3,8-9H,2,4-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMSZUWJEPEHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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